Computed Lipophilicity (XLogP3) Differentiates the Target from the Unsubstituted Phenyl Analog
The target compound exhibits a computed XLogP3 of 2.6, reflecting the lipophilic contribution of the 3,4-dimethoxyphenyl group. In contrast, the unsubstituted phenyl analog ethyl 3-chloro-6-phenylpyridazine-4-carboxylate (CAS 34750-70-4) has a lower computed XLogP3 of approximately 2.1 [1]. This +0.5 log unit difference in lipophilicity translates to an approximately 3.2‑fold higher predicted octanol/water partition coefficient, which directly impacts membrane permeability and formulation behavior in both in vitro assays and downstream in vivo applications [2].
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | Ethyl 3-chloro-6-phenylpyridazine-4-carboxylate (XLogP3 ≈ 2.1) |
| Quantified Difference | ΔXLogP3 ≈ +0.5 (approx. 3.2‑fold higher predicted partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2024.11.20 release) |
Why This Matters
Higher lipophilicity enhances membrane permeability, which is critical for intracellular target engagement in cell-based assays and correlates with improved bioavailability potential in lead optimization programs.
- [1] PubChem Compound Summary CID 121205193 (target compound) and CID for ethyl 3-chloro-6-phenylpyridazine-4-carboxylate. XLogP3 values computed by PubChem 2024.11.20. View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1–3), 3–26. View Source
